6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. One common method for its preparation is through the reaction of appropriate precursors under controlled conditions. For instance, the formation of the triazolodiazepine core may involve cyclization of hydrazones or other suitable intermediates .
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated methodologies for synthesizing structurally complex diazepines and triazoles, which are chemically related to 6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile. These processes involve cyclization reactions and characterizations through elemental and spectral analyses. For example, the synthesis and characterization of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have been detailed, showcasing their antibacterial and antifungal activities against a panel of pathogenic strains, highlighting the potential medicinal applications of such compounds (Panwar & Singh, 2011).
Biological Activity
Compounds structurally akin to this compound have shown promising biological activities. For instance, studies on tricyclic heterocycles indicate their potential in yielding novel biologically active compounds or drug leads through efficient synthetic approaches, such as the Sc(OTf)3-catalyzed tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reaction (Hussain et al., 2014). Another study on the radical scavenging activity of 2-phenoxypyridotriazolo pyrimidines via DPPH, ABTS, FRAP, and reducing power capacity assays further supports the antioxidant properties of similar compounds, suggesting their utility in combating oxidative stress-related disorders (Abuelizz et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[3-(2-phenylethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c21-15-17-7-4-8-18(22-17)25-12-11-20-24-23-19(26(20)14-13-25)10-9-16-5-2-1-3-6-16/h1-8H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBGPUZQRSBTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN2C1=NN=C2CCC3=CC=CC=C3)C4=CC=CC(=N4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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